5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8907544
InChI: InChI=1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14;;/h4-5H,11H2,1-3H3;1H;1H2
SMILES: CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl
Molecular Formula: C10H16ClN3O3
Molecular Weight: 261.70 g/mol

5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate

CAS No.:

Cat. No.: VC8907544

Molecular Formula: C10H16ClN3O3

Molecular Weight: 261.70 g/mol

* For research use only. Not for human or veterinary use.

5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate -

Specification

Molecular Formula C10H16ClN3O3
Molecular Weight 261.70 g/mol
IUPAC Name 5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one;hydrate;hydrochloride
Standard InChI InChI=1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14;;/h4-5H,11H2,1-3H3;1H;1H2
Standard InChI Key FFSDXVUSJFVUGZ-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl
Canonical SMILES CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The base structure of the compound, 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, features a benzimidazole core substituted with amino, methoxy, and methyl groups. The hydrochloride hydrate form introduces a counterion (Cl⁻) and water molecules into the crystal lattice. The molecular formula of the anhydrous hydrochloride is C₁₀H₁₄ClN₃O₂, with a molecular weight of 227.7 g/mol . The hydrate form likely incorporates one or more water molecules, though exact stoichiometry requires further characterization.

Structural Features

Key structural elements include:

  • Benzimidazole core: A fused bicyclic system comprising benzene and imidazole rings.

  • Substituents:

    • Amino group (-NH₂) at position 5.

    • Methoxy group (-OCH₃) at position 6.

    • Methyl groups (-CH₃) at positions 1 and 3.

  • Hydrochloride salt: Enhances solubility in polar solvents .

Table 1: Structural and Physical Properties

PropertyValueSource
Molecular Formula (anhydrous)C₁₀H₁₄ClN₃O₂
Molecular Weight227.7 g/mol
CAS Number (base compound)73778-95-7
Crystal SystemLikely monoclinic (inferred)N/A

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step processes starting from substituted benzene derivatives. A representative pathway includes:

Nitro Reduction and Cyclization

  • Starting material: 5-Nitro-6-methoxy-1,3-dimethylbenzimidazole.

  • Reduction: Iron powder in hydrochloric acid reduces the nitro group to an amino group .

  • Cyclization: Acid-catalyzed intramolecular cyclization forms the benzimidazole core .

  • Salt formation: Treatment with HCl yields the hydrochloride hydrate .

Alternative Methods

Patent WO2011099832A2 describes a related synthesis for 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid, utilizing analogous reduction and cyclization steps . Adapting this method could involve substituting precursors with methoxy and methyl groups.

Optimization Challenges

  • Regioselectivity: Ensuring proper positioning of substituents during cyclization.

  • Purification: Removing byproducts via column chromatography or recrystallization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO) due to ionic character .

  • Stability: Degrades under strong alkaline conditions; stable at pH 2–6.

Spectral Characteristics

  • ¹H NMR (D₂O): Signals at δ 2.8–3.1 ppm (N–CH₃), δ 3.7–3.9 ppm (OCH₃), δ 6.5–7.2 ppm (aromatic protons) .

  • IR: Peaks at 1650 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (N–H stretch) .

Applications in Pharmaceutical Research

Biological Activity

Benzimidazole derivatives exhibit:

  • Antimicrobial effects: Disruption of microbial cell wall synthesis .

  • Kinase inhibition: Potential application in oncology (e.g., targeting Bcr-Abl) .

Drug Development

The compound’s structural features make it a candidate for:

  • Prodrug formulations: Amino group facilitates conjugation with targeting moieties.

  • Anti-inflammatory agents: Patent WO2011099832A2 highlights benzimidazoles as TNF-α inhibitors .

Industrial and Chemical Applications

Dye Synthesis

The amino and methoxy groups enable participation in diazo coupling reactions, forming azo dyes for textiles .

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems .

Recent Advances and Future Directions

Synthetic Innovations

Continuous-flow reactors improve yield and safety in nitro reductions .

Therapeutic Exploration

Ongoing studies investigate:

  • Antiparasitic activity: Targeting helminthic infections.

  • Neuroprotective effects: Modulation of glutamate receptors .

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